(2E)-2-(2-Methylpropylidene)cyclohexanone

Overview

Description

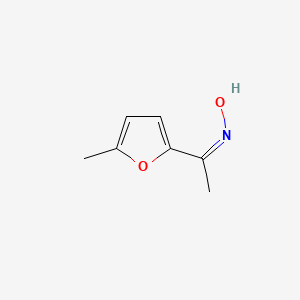

Molecular Structure Analysis

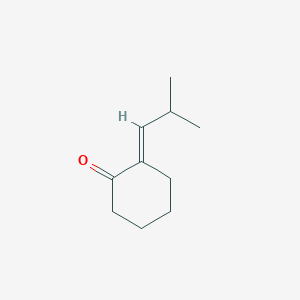

The molecular structure of “(2E)-2-(2-Methylpropylidene)cyclohexanone” consists of a cyclohexanone ring with a 2-methylpropylidene group attached to it . The molecule has a double bond in the 2-position, which is in the E-configuration .Physical And Chemical Properties Analysis

“(2E)-2-(2-Methylpropylidene)cyclohexanone” has a density of 1.0±0.1 g/cm3, a boiling point of 236.2±10.0 °C at 760 mmHg, and a flash point of 95.0±9.8 °C . It has a molar refractivity of 47.9±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 153.6±3.0 cm3 .Scientific Research Applications

Synthesis and Stereochemistry

Research has delved into the synthesis and stereochemistry of cyclohexanone derivatives, including methods that yield high selectivity for specific isomers. For instance, the cis and trans isomers of various substituted cyclohexanones were prepared with high yield, illustrating the precision achievable in synthetic chemistry for creating specific molecular configurations (Marshall & Partridge, 1968).

Catalysis and Chemical Reactions

In the realm of catalysis, cyclohexanone serves as a critical intermediate. The selective hydrogenation of phenol to cyclohexanone under mild conditions showcases the advancements in catalytic processes, highlighting the importance of cyclohexanone in industrial chemistry (Wang et al., 2011). Another study focused on the synthesis of 1-cycloalkenyl alkyl sulfides from cyclohexanone derivatives, expanding the utility of cyclohexanone in synthesizing sulfur-containing compounds (Akiyama, 1977).

Materials Science

The development of materials with specific properties is another area where cyclohexanone derivatives find application. For example, cyclohexanone-derived bis-chalcones were synthesized and analyzed for their mesomorphic properties, indicating potential applications in liquid crystal technology (Patel et al., 2016).

Environmental Chemistry

Cyclohexanone derivatives also play a role in environmental chemistry, as seen in the metal-free oxygenation of cyclohexane to cyclohexanone under visible light, presenting an eco-friendly approach to important chemical transformations (Ohkubo et al., 2011).

Photocrosslinkable Polymers

The synthesis of novel liquid crystalline and photocrosslinkable polymers incorporating cyclohexanone units showcases the integration of cyclohexanone derivatives in advanced polymer design, contributing to the development of new materials with unique properties (Sakthivel & Kannan, 2005).

Mechanism of Action

properties

IUPAC Name |

(2E)-2-(2-methylpropylidene)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)7-9-5-3-4-6-10(9)11/h7-8H,3-6H2,1-2H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVANVZNUDWLCTQ-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C1CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/1\CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2703807.png)

![N-butyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2703815.png)

![2-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2703816.png)